R 59-022

Description

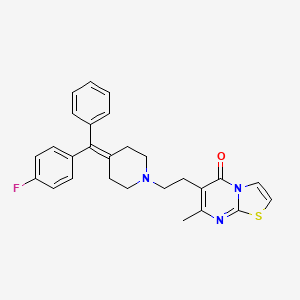

diacylglycerol kinase inhibitor; structure given in first source; platelet activator factor antagonist

Structure

3D Structure

Propriétés

IUPAC Name |

6-[2-[4-[(4-fluorophenyl)-phenylmethylidene]piperidin-1-yl]ethyl]-7-methyl-[1,3]thiazolo[3,2-a]pyrimidin-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H26FN3OS/c1-19-24(26(32)31-17-18-33-27(31)29-19)13-16-30-14-11-22(12-15-30)25(20-5-3-2-4-6-20)21-7-9-23(28)10-8-21/h2-10,17-18H,11-16H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFVJXLPANKSLLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N2C=CSC2=N1)CCN3CCC(=C(C4=CC=CC=C4)C5=CC=C(C=C5)F)CC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H26FN3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20239254 | |

| Record name | R 59022 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20239254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

459.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93076-89-2 | |

| Record name | R 59022 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093076892 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | R 59022 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20239254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | R-59-022 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PF550QIT3I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

R 59-022: An In-Depth Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Core Compound Overview

R 59-022, with the chemical name 6-[2-[4-[(4-fluorophenyl)phenylmethylene]-1-piperidinyl]ethyl]-7-methyl-5H-thiazolo[3,2-a]pyrimidin-5-one, is a synthetic small molecule recognized primarily for its role as a diacylglycerol kinase (DGK) inhibitor.[1][2] By blocking the activity of DGK, this compound prevents the conversion of diacylglycerol (DAG) to phosphatidic acid (PA). This inhibition leads to an accumulation of intracellular DAG, a critical second messenger that activates Protein Kinase C (PKC).[2][3] The potentiation of PKC signaling by this compound has made it a valuable tool for studying a variety of cellular processes, including signal transduction, platelet aggregation, neurotransmitter release, and apoptosis.[4][5][6] Beyond its primary target, this compound has also been identified as a serotonin (5-HT) receptor antagonist.[4][7]

Quantitative Data

The following tables summarize the key quantitative data for this compound, including its inhibitory activity against DGK isoforms and its effects in various experimental systems.

Table 1: Inhibitory Activity of this compound against Diacylglycerol Kinase (DGK) Isoforms

| DGK Isoform | IC50 (µM) | Experimental System | Reference |

| DGKα (Type I) | 2.8 ± 1.5 | Human red blood cell membranes (endogenous DAG) | [8] |

| DGKα (Type I) | 3.3 ± 0.4 | Human red blood cell membranes (exogenous OAG) | [8] |

| DGKα (Type I) | ~25 | In vitro assay with purified enzyme | [9] |

| DGKε (Type III) | Moderately Attenuated | In vitro assay with purified enzyme | [9][10] |

| DGKθ (Type V) | Moderately Attenuated | In vitro assay with purified enzyme | [9][10] |

OAG: 1-oleoyl-2-acetyl-sn-glycerol

Table 2: In Vitro and In Vivo Effects of this compound

| Effect | Concentration/Dose | Experimental System | Reference |

| Inhibition of OAG phosphorylation | 3.8 ± 1.2 µM (IC50) | Intact human platelets | [8] |

| Potentiation of platelet aggregation | 10 µM | Thrombin-stimulated human platelets | [5][11] |

| Activation of PKC | 4-6 µM | Swiss 3T3 cells | [6] |

| Increased Noradrenaline Release | 30 µM | Chromaffin cells | [4] |

| Apoptosis Induction | 10 µM | Glioblastoma cells | [4] |

| Increased median survival | 2 mg/kg (i.p.) | SCID mice with U87 glioblastoma xenografts | [4] |

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound Action

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Effects of inhibitors of diacylglycerol metabolism on protein kinase C-mediated responses in hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. A diacylglycerol kinase inhibitor, R59022, potentiates secretion by and aggregation of thrombin-stimulated human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The diacylglycerol kinase inhibitor R 59022 potentiates bombesin stimulation of protein kinase C activity and DNA synthesis in Swiss 3T3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Dual activities of ritanserin and R59022 as DGKα inhibitors and serotonin receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. R 59 022, a diacylglycerol kinase inhibitor. Its effect on diacylglycerol and thrombin-induced C kinase activation in the intact platelet - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Evaluations of the selectivities of the diacylglycerol kinase inhibitors R59022 and R59949 among diacylglycerol kinase isozymes using a new non-radioactive assay method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A diacylglycerol kinase inhibitor, R59022, potentiates secretion by and aggregation of thrombin-stimulated human platelets - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to R 59-022 and Protein Kinase C Activation

For Researchers, Scientists, and Drug Development Professionals

Introduction

R 59-022 is a potent and cell-permeable inhibitor of diacylglycerol kinase (DGK), an enzyme that phosphorylates diacylglycerol (DAG) to produce phosphatidic acid (PA). By inhibiting DGK, this compound leads to the intracellular accumulation of DAG, a critical second messenger that activates protein kinase C (PKC). This guide provides a comprehensive technical overview of this compound, its mechanism of action, its effects on PKC signaling, and detailed experimental protocols for its study.

Core Mechanism of Action

This compound functions as a specific inhibitor of diacylglycerol kinase. This inhibition prevents the conversion of DAG to PA, leading to an accumulation of DAG at the cell membrane. DAG is a key allosteric activator of conventional and novel PKC isoforms. The binding of DAG to the C1 domain of these PKC isoforms induces a conformational change that relieves autoinhibition and activates the kinase, leading to the phosphorylation of downstream target proteins.

Quantitative Data Presentation

The inhibitory activity of this compound against various DGK isoforms and its cellular effects have been quantified in numerous studies. The following tables summarize these key quantitative data.

| Target | IC50 Value | Cell/System | Substrate | Reference |

| Diacylglycerol Kinase (total) | 2.8 ± 1.5 µM | Human red blood cell membranes | Endogenous diacylglycerol | [1] |

| Diacylglycerol Kinase (total) | 3.3 ± 0.4 µM | Human red blood cell membranes | 1-oleoyl-2-acetylglycerol (OAG) | [1] |

| Diacylglycerol Kinase (in intact cells) | 3.8 ± 1.2 µM | Human platelets | 1-oleoyl-2-acetylglycerol (OAG) | [1] |

| DGKα (Type I) | ~25 µM | In vitro assay | Not specified | [2] |

| DGKε (Type III) | Moderately attenuated | In vitro assay | Not specified | [2][3] |

| DGKθ (Type V) | Moderately attenuated | In vitro assay | Not specified | [2][3] |

Table 1: IC50 Values of this compound for Diacylglycerol Kinase Inhibition. This table summarizes the half-maximal inhibitory concentration (IC50) of this compound against diacylglycerol kinase from various sources and under different conditions.

| Cellular Process | Effective Concentration | Cell Type | Effect | Reference |

| Inhibition of adrenaline-stimulated phosphorylase activity | 15 µM (half-maximal) | Hepatocytes | Mimics PKC activation | [4] |

| Potentiation of bombesin-stimulated mitogenesis | 4-6 µM | Swiss 3T3 cells | Enhanced PKC activation | [5][6] |

| Inhibition of TSH-stimulated iodide organification | 5 µM (56% of control) | Porcine thyroid cells | Mediated by PKCα and PKCζ | [5] |

| Inhibition of TSH-stimulated iodide organification | 50 µM (13% of control) | Porcine thyroid cells | Mediated by PKCα and PKCζ | [5] |

Table 2: Effective Concentrations of this compound in Cellular Assays. This table highlights the concentrations of this compound required to elicit specific biological responses in different cell types.

Signaling Pathways

This compound-induced PKC activation triggers a cascade of downstream signaling events that influence various cellular processes, including cell proliferation, apoptosis, and differentiation.

References

- 1. R 59 022, a diacylglycerol kinase inhibitor. Its effect on diacylglycerol and thrombin-induced C kinase activation in the intact platelet - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Evaluations of the selectivities of the diacylglycerol kinase inhibitors R59022 and R59949 among diacylglycerol kinase isozymes using a new non-radioactive assay method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Item - Supplementary Material for: Evaluations of the Selectivities of the Diacylglycerol Kinase Inhibitors R59022 and R59949 Among Diacylglycerol Kinase Isozymes Using a New Non-Radioactive Assay Method - Karger Publishers - Figshare [karger.figshare.com]

- 5. Effects of the diacylglycerol kinase inhibitor, R59022, on TSH-stimulated iodide organification in porcine thyroid cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The diacylglycerol kinase inhibitor R 59022 potentiates bombesin stimulation of protein kinase C activity and DNA synthesis in Swiss 3T3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

R 59-022: A Technical Guide to its Role in Signal Transduction

For Researchers, Scientists, and Drug Development Professionals

Introduction

R 59-022 is a potent and widely utilized small molecule inhibitor of diacylglycerol kinase (DGK). By blocking the enzymatic conversion of diacylglycerol (DAG) to phosphatidic acid (PA), this compound serves as a critical tool for investigating the complex roles of these two lipid second messengers in a multitude of cellular signaling pathways. This technical guide provides an in-depth overview of this compound's mechanism of action, its impact on signal transduction, and detailed experimental protocols for its characterization.

Core Mechanism of Action: Diacylglycerol Kinase Inhibition

The primary molecular target of this compound is diacylglycerol kinase. DGK enzymes play a pivotal role in regulating the intracellular balance between DAG and PA, two crucial lipid signaling molecules with often opposing downstream effects. This compound inhibits the phosphorylation of DAG to PA.[1][2] This inhibition leads to an accumulation of intracellular DAG and a corresponding decrease in PA levels.[1]

The elevation of DAG levels has significant consequences for signal transduction, most notably the activation of Protein Kinase C (PKC) isozymes.[3][4][5] PKC is a family of serine/threonine kinases that regulate a wide array of cellular processes, including cell proliferation, differentiation, apoptosis, and immune responses. By preventing the rapid metabolism of DAG, this compound effectively potentiates and prolongs DAG-mediated signaling events.[1]

Quantitative Data Summary

The inhibitory potency and cellular effects of this compound have been quantified in various experimental systems. The following tables summarize key quantitative data for easy comparison.

| Parameter | Value | Assay Conditions | Reference |

| IC50 (DGK) | 2.8 µM | Enzyme inhibition assay | [3][4] |

| IC50 (DGK) | 2.8 ± 1.5 X 10⁻⁶ M | Kinase acting on endogenous diacylglycerol in human red blood cell membranes | [1] |

| IC50 (DGK) | 3.3 ± 0.4 X 10⁻⁶ M | Kinase acting on exogenously added 1-oleoyl-2-acetylglycerol (OAG) in human red blood cell membranes | [1] |

| IC50 (OAG Phosphorylation) | 3.8 ± 1.2 X 10⁻⁶ M | Inhibition of OAG phosphorylation to OAPA in intact platelets | [1] |

| IC50 (EBOV GP-mediated entry) | ~2 µM | Viral-like particles (VLPs) with EBOV GP in Vero cells | |

| IC50 (EBOV GP-mediated entry) | ~5 µM | EBOV pseudotypes in Vero cells | [6] |

| IC50 (OST-tagged DGKα) | 19.7 µM | Expressed in MDCK cell homogenates | [3] |

| Cellular Process | Effective Concentration | Cell Type/Model | Observed Effect | Reference |

| Platelet Aggregation | 10 µM | Human Platelets | Potentiation of thrombin-induced aggregation | [3] |

| Noradrenaline Release | 30 µM | Chromaffin Cells | Increased release | [3] |

| PKC Activation | 40 µM | HeLa and U87 Cells | Activation of PKC | [3] |

| Filovirus Entry Inhibition | 0-10 µM | Vero Cells | Blockade of Ebola virus (EBOV) entry | [3] |

| Macropinocytosis Inhibition | 5 µM | Vero Cells | Inhibition of dextran uptake | [6] |

| Apoptosis Induction | 10 µM | Glioblastoma Cells | Induces apoptosis | [7] |

Signaling Pathways and Experimental Workflows

To visually represent the molecular interactions and experimental logic, the following diagrams are provided in DOT language for Graphviz.

Caption: Core signaling pathway modulated by this compound.

Caption: Experimental workflow for characterizing this compound.

Experimental Protocols

In Vitro Diacylglycerol Kinase (DGK) Inhibition Assay

This protocol outlines a method to determine the in vitro inhibitory activity of this compound against DGK using a radioactive assay.

Materials:

-

Purified DGK enzyme

-

Diacylglycerol (DAG) substrate

-

Kinase assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)

-

[γ-³²P]ATP

-

This compound stock solution (in DMSO)

-

Quench solution (e.g., 1 M HCl)

-

Chloroform/methanol mixture (1:2, v/v)

-

Thin-layer chromatography (TLC) plates (silica gel)

-

TLC developing solvent (e.g., chloroform:methanol:acetic acid:water)

-

Phosphorimager or scintillation counter

Procedure:

-

Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing kinase assay buffer, a fixed concentration of DGK enzyme, and the DAG substrate.

-

Inhibitor Addition: Add varying concentrations of this compound (or DMSO as a vehicle control) to the reaction tubes.

-

Initiation: Start the reaction by adding [γ-³²P]ATP.

-

Incubation: Incubate the reaction at 30°C for a predetermined time (e.g., 20-30 minutes), ensuring the reaction stays within the linear range.

-

Quenching: Stop the reaction by adding the quench solution.

-

Lipid Extraction: Extract the lipids by adding the chloroform/methanol mixture, followed by phase separation.

-

TLC Separation: Spot the lipid-containing organic phase onto a TLC plate and develop the chromatogram using the appropriate solvent system to separate the phosphorylated product (phosphatidic acid) from unreacted [γ-³²P]ATP.

-

Quantification: Visualize and quantify the radioactive spots corresponding to phosphatidic acid using a phosphorimager or by scraping the spots and measuring radioactivity with a scintillation counter.

-

Data Analysis: Calculate the percentage of DGK inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based Protein Kinase C (PKC) Activation Assay

This protocol describes a method to assess the effect of this compound on PKC activation in cultured cells by measuring the phosphorylation of a known PKC substrate.

Materials:

-

Cultured cells of interest

-

Cell culture medium and supplements

-

This compound stock solution (in DMSO)

-

PKC activator (e.g., Phorbol 12-myristate 13-acetate, PMA) as a positive control

-

Lysis buffer (containing protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and Western blotting equipment

-

Primary antibody against a phosphorylated PKC substrate (e.g., phospho-MARCKS)

-

Primary antibody against the total form of the PKC substrate or a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Cell Culture and Treatment: Plate cells and allow them to adhere. Treat the cells with varying concentrations of this compound or a vehicle control for the desired duration. A positive control group treated with PMA should be included.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them using lysis buffer.

-

Protein Quantification: Determine the protein concentration of each cell lysate using a BCA assay to ensure equal protein loading for Western blotting.

-

Western Blotting:

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST).

-

Incubate the membrane with the primary antibody against the phosphorylated PKC substrate overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the chemiluminescent signal using an imaging system.

-

-

Data Analysis: Quantify the band intensities for the phosphorylated substrate and normalize them to the total protein or loading control. Compare the levels of substrate phosphorylation in this compound-treated cells to the control to determine the effect on PKC activation.

Macropinocytosis Inhibition Assay

This protocol details a method to measure the inhibitory effect of this compound on macropinocytosis using fluorescently labeled dextran.[6]

Materials:

-

Cultured cells (e.g., Vero cells) plated on glass coverslips or in imaging-compatible plates.[6]

-

Cell culture medium

-

This compound stock solution (in DMSO)

-

High molecular weight (e.g., 70 kDa) fluorescently labeled dextran (e.g., FITC-dextran)

-

5-(N-Ethyl-N-isopropyl)amiloride (EIPA) as a positive control for macropinocytosis inhibition.[6]

-

Ice-cold PBS

-

Paraformaldehyde (PFA) for cell fixation

-

Mounting medium with a nuclear stain (e.g., DAPI)

-

Fluorescence microscope

Procedure:

-

Cell Pre-treatment: Pre-treat the cells with this compound (e.g., 5 µM), EIPA (e.g., 30 µM), or vehicle (DMSO) for 30 minutes at 37°C.[6]

-

Dextran Uptake: Add the fluorescently labeled dextran to the medium and incubate for an additional 30 minutes at 37°C to allow for uptake via macropinocytosis.[6]

-

Washing: Place the cells on ice and wash them multiple times with ice-cold PBS to stop endocytosis and remove extracellular dextran.

-

Fixation: Fix the cells with 4% PFA.

-

Staining and Mounting: If necessary, permeabilize the cells and stain for other cellular components. Mount the coverslips onto glass slides using a mounting medium containing a nuclear stain.

-

Imaging: Acquire images of the cells using a fluorescence microscope, capturing the channels for the fluorescent dextran and the nuclear stain.

-

Image Analysis: Quantify the amount of internalized dextran per cell. This can be done by measuring the total fluorescence intensity of dextran puncta within the cell boundaries or by counting the number of dextran-positive vesicles.[6]

-

Data Analysis: Compare the extent of dextran uptake in this compound-treated cells to that in control and EIPA-treated cells to determine the inhibitory effect on macropinocytosis.

Conclusion

This compound is an invaluable pharmacological tool for dissecting the intricate signaling networks governed by diacylglycerol and phosphatidic acid. Its well-characterized inhibitory action on diacylglycerol kinase allows for the targeted manipulation of these pathways, providing insights into their roles in a wide range of physiological and pathological processes. The experimental protocols provided in this guide offer a robust framework for researchers to investigate the multifaceted effects of this compound in their specific systems of interest. As research into lipid signaling continues to expand, the utility of specific inhibitors like this compound will undoubtedly remain central to advancing our understanding of cellular regulation.

References

- 1. merckmillipore.com [merckmillipore.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. A protocol for measuring the activity of protein kinase C-delta in murine bone-marrow-derived dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Determining the macropinocytic index of cancer cells through a quantitative image-based assay - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. benchchem.com [benchchem.com]

- 7. Determining the macropinocytic index of cells through a quantitative image-based assay | Springer Nature Experiments [experiments.springernature.com]

The Biological Activity of R 59-022: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

R 59-022 is a potent, cell-permeable small molecule inhibitor of diacylglycerol kinase (DGK). By blocking the conversion of diacylglycerol (DAG) to phosphatidic acid (PA), this compound effectively elevates intracellular levels of DAG, a critical second messenger in numerous cellular signaling pathways. This activity profile makes this compound a valuable tool for investigating the roles of DAG and PA in cellular processes and a potential starting point for the development of novel therapeutics. This technical guide provides an in-depth overview of the biological activities of this compound, including its mechanism of action, effects on various cellular processes, and detailed experimental protocols.

Core Mechanism of Action: Diacylglycerol Kinase Inhibition

The primary biological activity of this compound is the inhibition of diacylglycerol kinase. DGK enzymes play a crucial role in regulating the balance between two key lipid second messengers: diacylglycerol (DAG) and phosphatidic acid (PA). By phosphorylating DAG to PA, DGK terminates DAG-mediated signaling and initiates PA-dependent pathways. This compound blocks this enzymatic activity, leading to an accumulation of intracellular DAG and a subsequent increase in the activation of DAG-effector proteins, most notably Protein Kinase C (PKC).[1][2]

The inhibition of DGK by this compound has been shown to be selective for certain isozymes. Studies have indicated that this compound strongly inhibits the type I DGKα isozyme and moderately attenuates the activities of type III DGKε and type V DGKθ.[3]

Signaling Pathway: DGK Inhibition and PKC Activation

The following diagram illustrates the central mechanism of this compound action.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the biological activity of this compound.

Table 1: Inhibitory Activity of this compound

| Target | Assay System | Substrate | IC50 | Reference(s) |

| Diacylglycerol Kinase (DGK) | Human red blood cell membranes | Endogenous DAG | 2.8 ± 1.5 µM | [4] |

| Diacylglycerol Kinase (DGK) | Human red blood cell membranes | 1-oleoyl-2-acetylglycerol (OAG) | 3.3 ± 0.4 µM | [4] |

| OAG Phosphorylation | Intact human platelets | 1-oleoyl-2-acetylglycerol (OAG) | 3.8 ± 1.2 µM | [4] |

| Ebola Virus (EBOV) GP-mediated entry | Vero cells (MLV pseudotypes) | - | ~5 µM | [5] |

| Ebola Virus (EBOV) GP-mediated entry | Vero cells (VLPs) | - | ~2 µM | [5] |

Table 2: Effective Concentrations of this compound in Cellular Assays

| Biological Effect | Cell Type | Concentration | Observed Effect | Reference(s) |

| Potentiation of platelet aggregation | Human platelets | 10 µM | Potentiates secretion and aggregation responses to sub-maximal thrombin | [6] |

| Induction of neutrophil chemotaxis | Rabbit neutrophils | Not specified | Induces chemotaxis | [7] |

| Potentiation of superoxide generation | Rabbit neutrophils | Not specified | Greatly increases superoxide generation in response to fMLP, LTB4, PAF, or PMA | [1] |

| Inhibition of filovirus internalization | Vero cells and bone marrow-derived macrophages | 5-10 µM | Blocks macropinocytic uptake of filoviral particles | [5] |

Key Biological Activities and Experimental Protocols

Inhibition of Filovirus Entry via Macropinocytosis

This compound has been identified as an inhibitor of filovirus entry into host cells.[5] Its mechanism of action in this context is the blockade of macropinocytosis, a form of endocytosis that filoviruses utilize for cellular entry.[5]

Objective: To quantify the inhibitory effect of this compound on filovirus glycoprotein-mediated viral entry.

Materials:

-

Vero cells

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

This compound (dissolved in DMSO)

-

Vehicle control (DMSO)

-

β-lactamase (βlam)-VLP-Ebola virus glycoprotein (EBOV GP) viral-like particles

-

CCF2-AM substrate solution (e.g., LiveBLAzer™ FRET-B/G Loading Kit)

-

Flow cytometer

Procedure:

-

Cell Seeding: Seed Vero cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the experiment.

-

Compound Treatment: On the day of the experiment, remove the growth medium and replace it with fresh medium containing various concentrations of this compound or a vehicle control. Incubate for 30 minutes at 37°C.

-

Infection: Add βlam-VLP-EBOV GP to the wells and incubate for 3 hours at 37°C.

-

Substrate Loading: Remove the medium containing the VLPs and compound. Wash the cells once with PBS. Add the CCF2-AM substrate solution to each well according to the manufacturer's instructions and incubate for 1-2 hours at room temperature in the dark.

-

Analysis: Analyze the cells by flow cytometry. Cleavage of the CCF2-AM substrate by β-lactamase delivered into the cytoplasm results in a shift in fluorescence from green (520 nm) to blue (450 nm).

-

Data Interpretation: The percentage of blue cells is indicative of successful viral entry. A dose-dependent decrease in the percentage of blue cells in the this compound-treated wells compared to the vehicle control indicates inhibition of viral entry.

Potentiation of Platelet Aggregation

This compound potentiates thrombin-induced platelet aggregation and secretion.[6] This is attributed to the accumulation of DAG, which enhances PKC activation, a key step in the platelet activation cascade.

Objective: To assess the effect of this compound on thrombin-induced platelet aggregation.

Materials:

-

Freshly drawn human blood collected in sodium citrate.

-

Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).

-

This compound (dissolved in DMSO).

-

Vehicle control (DMSO).

-

Thrombin solution.

-

Platelet aggregometer.

Procedure:

-

PRP Preparation: Prepare PRP by centrifuging citrated whole blood at a low speed (e.g., 200 x g) for 15 minutes at room temperature. Prepare PPP by centrifuging the remaining blood at a high speed (e.g., 2000 x g) for 15 minutes.

-

Platelet Count Adjustment: Adjust the platelet count of the PRP with PPP to a standardized concentration (e.g., 2.5 x 10^8 platelets/mL).

-

Baseline and Maximum Aggregation: Use PPP to set the 100% aggregation baseline and PRP for the 0% aggregation baseline in the aggregometer.

-

Incubation with this compound: Pre-incubate aliquots of PRP with this compound (e.g., 10 µM) or vehicle control for a short period (e.g., 1-2 minutes) at 37°C with stirring in the aggregometer cuvettes.

-

Induction of Aggregation: Add a sub-maximal concentration of thrombin to induce platelet aggregation.

-

Measurement: Record the change in light transmission for several minutes.

-

Data Analysis: Compare the aggregation curves of the this compound-treated samples to the vehicle control. An increase in the rate and extent of aggregation indicates potentiation.

Induction of Neutrophil Chemotaxis

This compound has been shown to induce chemotaxis in neutrophils, a process that is dependent on PKC activation.[7]

Objective: To determine if this compound induces neutrophil migration.

Materials:

-

Isolated human or rabbit neutrophils.

-

Chemotaxis medium (e.g., HBSS with 0.1% BSA).

-

This compound (dissolved in DMSO).

-

Vehicle control (DMSO).

-

Positive control chemoattractant (e.g., fMLP).

-

Boyden chamber apparatus with a microporous membrane (e.g., 3-5 µm pore size).

-

Microscope and hemocytometer for cell counting.

Procedure:

-

Neutrophil Isolation: Isolate neutrophils from fresh blood using standard methods such as dextran sedimentation followed by Ficoll-Paque density gradient centrifugation.

-

Cell Resuspension: Resuspend the isolated neutrophils in chemotaxis medium at a concentration of approximately 1 x 10^6 cells/mL.

-

Assay Setup:

-

In the lower wells of the Boyden chamber, add chemotaxis medium containing this compound at various concentrations, a vehicle control, or a positive control (fMLP).

-

Place the microporous membrane over the lower wells.

-

Add the neutrophil suspension to the upper wells.

-

-

Incubation: Incubate the chamber at 37°C in a humidified incubator with 5% CO2 for 60-90 minutes.

-

Cell Staining and Counting: After incubation, remove the membrane. Fix and stain the migrated cells on the underside of the membrane. Count the number of migrated cells in several high-power fields using a microscope.

-

Data Analysis: Compare the number of migrated cells in the this compound-treated wells to the vehicle control. A significant increase in cell migration indicates a chemotactic effect.

Off-Target Activities

It is important to note that this compound also exhibits off-target activities, most notably as a serotonin (5-HT) receptor antagonist.[2][5][8][9] This dual activity should be taken into consideration when interpreting experimental results, and appropriate controls should be included in study designs.

Conclusion

This compound is a multifaceted pharmacological tool with a primary mechanism of action centered on the inhibition of diacylglycerol kinase. Its ability to modulate the DAG/PA signaling axis has made it instrumental in elucidating the roles of these second messengers in a variety of cellular functions, including viral entry, platelet activation, and neutrophil chemotaxis. The quantitative data and detailed experimental protocols provided in this guide are intended to facilitate further research into the biological activities of this compound and its potential applications in drug discovery and development. Researchers should remain mindful of its off-target effects to ensure the accurate interpretation of their findings.

References

- 1. Diacylglycerol kinase inhibitor R59022 and stimulated neutrophil responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Dual activities of ritanserin and R59022 as DGKα inhibitors and serotonin receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. R 59 022, a diacylglycerol kinase inhibitor. Its effect on diacylglycerol and thrombin-induced C kinase activation in the intact platelet - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. A diacylglycerol kinase inhibitor, R59022, potentiates secretion by and aggregation of thrombin-stimulated human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Neutrophil chemotaxis induced by the diacylglycerol kinase inhibitor R59022 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound | DGK inhibitor | 5-HT Receptor Antagonist | TargetMol [targetmol.com]

- 9. file.medchemexpress.eu [file.medchemexpress.eu]

R59022: A Technical Guide to a Seminal Diacylglycerol Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of R59022, a foundational small molecule inhibitor of diacylglycerol kinases (DGKs). We delve into its mechanism of action, isoform specificity, and its impact on critical cellular signaling pathways. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the molecular interactions and experimental workflows. This guide is intended to serve as a valuable resource for researchers in cell signaling, immunology, and oncology, as well as for professionals involved in the development of novel therapeutics targeting lipid signaling pathways.

Introduction

Diacylglycerol (DAG) is a critical second messenger that activates a host of downstream signaling proteins, most notably Protein Kinase C (PKC) isoforms and Ras guanyl nucleotide-releasing proteins (RasGRPs).[1][2] The cellular levels of DAG are tightly regulated, in part, by the action of diacylglycerol kinases (DGKs), which phosphorylate DAG to phosphatidic acid (PA), thereby terminating DAG-mediated signaling.[3][4] R59022 emerged as one of the first synthetic small molecule inhibitors of DGK, providing a crucial tool for elucidating the roles of DAG and DGKs in cellular processes.[3][4] By inhibiting DGK, R59022 leads to an accumulation of intracellular DAG, potentiating the activity of DAG effectors.[4][5] This guide explores the technical details of R59022, its applications in research, and its role in advancing our understanding of DGK signaling.

Chemical Properties and Structure

R59022, with the chemical name 6-[2-[4-[(4-fluorophenyl)phenylmethylene]-1-piperidinyl]ethyl]-7-methyl-5H-thiazolo[3,2-a]pyrimidin-5-one, is a key tool for studying DGK-mediated signaling.[4]

Table 1: Chemical Properties of R59022

| Property | Value | Reference |

| Chemical Formula | C₂₇H₂₆FN₃OS | [6] |

| Molecular Weight | 459.6 g/mol | [6] |

| CAS Number | 93076-89-2 | [6] |

| Appearance | Crystalline solid | [6] |

Mechanism of Action and Isoform Specificity

R59022 functions as an inhibitor of diacylglycerol kinase, preventing the conversion of DAG to PA.[4] This inhibition leads to an accumulation of DAG at cellular membranes, thereby amplifying and prolonging the signals transduced by DAG-binding proteins.[4][5]

While initially considered a general DGK inhibitor, subsequent studies have revealed a degree of isoform selectivity. R59022 exhibits a preference for certain DGK isoforms, with varying potencies.

Table 2: Inhibitory Activity of R59022 against DGK Isoforms

| DGK Isoform | IC₅₀ (µM) | Comments | Reference |

| DGKα | 25 | Strongly inhibited | [7] |

| DGKε | Moderately attenuated | Moderately inhibited | [7] |

| DGKθ | Moderately attenuated | Moderately inhibited | [7] |

| Other Isoforms | Not significantly inhibited | Generally less sensitive | [7] |

It is important to note that R59022 also exhibits off-target effects, most notably as an antagonist of serotonin receptors (5-HTRs).[8][9] This dual activity should be a critical consideration in the design and interpretation of experiments.[8][9]

Impact on Cellular Signaling Pathways

The primary consequence of R59022-mediated DGK inhibition is the potentiation of signaling pathways downstream of DAG.

Protein Kinase C (PKC) Pathway

By increasing the bioavailability of DAG, R59022 enhances the activation of conventional and novel PKC isoforms.[4] This leads to the phosphorylation of a wide array of downstream substrates, influencing processes such as cell proliferation, differentiation, and apoptosis.[4]

RasGRP-Ras-ERK Pathway

RasGRPs are guanine nucleotide exchange factors for Ras small GTPases and are directly activated by DAG.[1] Inhibition of DGK by R59022 can lead to enhanced RasGRP-mediated activation of Ras and the downstream MAPK/ERK cascade, a critical pathway in cell growth and survival.[1]

mTOR Pathway

The mTOR signaling pathway is a central regulator of cell growth, proliferation, and metabolism.[10] While the direct effects of R59022 on the mTOR pathway are complex and context-dependent, DGKα has been implicated in the regulation of mTOR signaling.[3] Inhibition of DGKα by R59022 has been shown to suppress mTOR activity in some cancer cells, contributing to its anti-tumor effects.[3]

Experimental Protocols

Non-Radioactive Diacylglycerol Kinase (DGK) Activity Assay

This protocol is based on commercially available kits that measure ADP production as an indicator of kinase activity.

Materials:

-

DGK Assay Buffer

-

DAG Substrate

-

Kinase Mixture (containing ATP)

-

Lipase Solution

-

Detection Enzyme Mixture

-

Fluorometric Probe

-

Recombinant DGK enzyme (for positive control)

-

R59022

-

96-well microtiter plate (black, for fluorescence)

-

Fluorometric plate reader

Procedure:

-

Reagent Preparation: Prepare all reagents according to the manufacturer's instructions. Dilute R59022 to the desired concentrations in an appropriate solvent (e.g., DMSO) and then into the assay buffer.

-

Reaction Setup:

-

Add 20 µL of DGK assay buffer to each well.

-

Add 10 µL of diluted R59022 or vehicle control to the appropriate wells.

-

Add 10 µL of recombinant DGK enzyme to all wells except the blank.

-

Pre-incubate the plate at 37°C for 10-30 minutes.

-

-

Initiate Kinase Reaction: Add 20 µL of DAG substrate to each well to start the reaction.

-

Incubation: Incubate the plate at 37°C for 30-120 minutes.

-

Stop Reaction & Develop Signal:

-

Transfer 20 µL of the reaction mixture to a new 96-well black plate.

-

Add 40 µL of Lipase Solution to each well and incubate at 37°C for 30 minutes.

-

Add 50 µL of the Detection Enzyme Mixture containing the fluorometric probe to each well.

-

-

Measurement: Incubate at room temperature for 10 minutes, protected from light. Measure fluorescence using an excitation wavelength of 530-560 nm and an emission wavelength of 585-595 nm.

-

Data Analysis: Calculate the percentage of DGK inhibition for each concentration of R59022 compared to the vehicle control.

Applications in Research

Cancer Research

Dysregulation of DGK activity has been implicated in various cancers. R59022 has been utilized to probe the role of DGK in cancer cell survival and proliferation.

Table 3: Effects of R59022 on Cancer Cells

| Cell Line | Concentration (µM) | Effect | Reference |

| Glioblastoma | 10 | Induction of apoptosis | [11] |

| Melanoma | Not specified | Suppression of mTOR and HIF1α | [3] |

| Pancreatic Cancer | Not specified | Induction of aponecrosis (in combination) | [12] |

| Cisplatin-Resistant Lung Cancer | Not specified | PGG, a component with similar effects, induced apoptosis | [13] |

Immunology

DGKs, particularly DGKα and DGKζ, are critical negative regulators of T-cell activation. By inhibiting these isoforms, R59022 can enhance T-cell responses.

Table 4: Effects of R59022 on T-Cells

| T-Cell Type | Concentration (µM) | Effect | Reference |

| Human Platelets | 10 | Potentiation of secretion and aggregation | [5] |

| Jurkat T-cells | Not specified | Enhanced IL-2 production | [4] |

| T-cell Engagers | Not specified | Potential to mitigate cytokine release syndrome | [14] |

Synthesis

Conclusion

R59022 has been an invaluable pharmacological tool for dissecting the complex roles of diacylglycerol signaling in a multitude of cellular contexts. Its ability to inhibit DGK and thereby potentiate DAG-mediated pathways has provided significant insights into the regulation of cell proliferation, apoptosis, and immune responses. While its off-target effects necessitate careful experimental design and interpretation, R59022 remains a cornerstone in the study of lipid second messengers. Future development of more potent and isoform-specific DGK inhibitors will undoubtedly build upon the foundational knowledge gained from studies involving R59022, paving the way for novel therapeutic strategies in cancer and immunology.

References

- 1. A diacylglycerol-protein kinase C-RasGRP1 pathway directs Ras activation upon antigen receptor stimulation of T cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. RasGRP, a Ras guanyl nucleotide- releasing protein with calcium- and diacylglycerol-binding motifs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. researchgate.net [researchgate.net]

- 5. cellbiolabs.com [cellbiolabs.com]

- 6. researchgate.net [researchgate.net]

- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 8. arigobio.com [arigobio.com]

- 9. Dual activities of ritanserin and R59022 as DGKα inhibitors and serotonin receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. reactionbiology.com [reactionbiology.com]

- 12. Re-directing apoptosis to aponecrosis induces selective cytotoxicity to pancreatic cancer cells through increased ROS, decline in ATP levels and VDAC - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Novel strategies for the mitigation of cytokine release syndrome induced by T cell engaging therapies with a focus on the use of kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

R 59-022 (CAS 93076-89-2): A Comprehensive Technical Guide for Researchers

An In-depth Whitepaper on the Core Properties, Mechanism of Action, and Experimental Applications of the Diacylglycerol Kinase Inhibitor R 59-022.

This technical guide provides a detailed overview of this compound (CAS 93076-89-2), a potent inhibitor of diacylglycerol kinase (DGK). It is intended for researchers, scientists, and drug development professionals interested in the pharmacological modulation of lipid signaling pathways. This document consolidates key quantitative data, outlines detailed experimental protocols, and visualizes the core signaling pathways and experimental workflows associated with this compound.

Core Compound Information

| Property | Value |

| CAS Number | 93076-89-2 |

| Synonyms | DKGI-I, Diacylglycerol kinase inhibitor I |

| Chemical Name | 6-[2-[4-[(4-Fluorophenyl)phenylmethylene]-1-piperidinyl]ethyl]-7-methyl-5H-thiazolo[3,2-a]pyrimidin-5-one |

| Molecular Formula | C27H26FN3OS |

| Molecular Weight | 459.58 g/mol |

| Solubility | Soluble in DMSO |

Mechanism of Action

This compound is a well-characterized inhibitor of diacylglycerol kinase (DGK), an enzyme that catalyzes the phosphorylation of diacylglycerol (DAG) to produce phosphatidic acid (PA).[1] By inhibiting DGK, this compound leads to the intracellular accumulation of DAG, a critical second messenger.[1] This accumulation of DAG results in the activation of several downstream signaling pathways, most notably the activation of Protein Kinase C (PKC).[2][3] this compound has also been identified as a 5-HT receptor antagonist.[2]

dot

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound across various experimental settings.

In Vitro Efficacy

| Parameter | Value (µM) | Cell/Enzyme System | Reference |

| IC50 (DGK) | 2.8 | Human red blood cell membranes (endogenous DAG) | [1] |

| IC50 (DGK) | 3.3 ± 0.4 | Human red blood cell membranes (exogenous OAG) | [1] |

| IC50 (OAG Phosphorylation) | 3.8 ± 1.2 | Intact human platelets | [1] |

| IC50 (DGKα) | ~25 | DGKα overexpressing Cos-7 cell lysates | [4] |

| IC50 (A. thaliana DGK2) | 50 | In vitro | [5] |

Cell-Based Activity

| Activity | Concentration (µM) | Incubation Time | Cell Line | Effect | Reference |

| Platelet Aggregation | 10 | 1 min | Human Platelets | Potentiates thrombin-induced aggregation | [6] |

| Noradrenaline Release | 30 | 0-60 min | Chromaffin cells | Increases release | [6] |

| PKC Activation | 40 | 30 min | HeLa and U87 cells | Activates PKC | [6] |

| EBOV Entry Inhibition | 0-10 | 4 h | Vero cells | Blocks Ebola virus entry | [6] |

| Apoptosis Induction | 10 | - | Glioblastoma cells | Induces apoptosis | [5] |

In Vivo Efficacy

| Animal Model | Dosage | Administration | Treatment Duration | Outcome | Reference |

| SCID mice with U87 GBM cells | 2 mg/kg | Intraperitoneal (i.p.) | 12 days | Significantly increases median survival | [6] |

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

Diacylglycerol Kinase (DGK) Inhibition Assay (Radioisotope Method)

This protocol is adapted from the foundational studies on this compound.

Objective: To determine the inhibitory effect of this compound on DGK activity.

Materials:

-

Human red blood cell membranes (or other source of DGK)

-

1-oleoyl-2-acetylglycerol (OAG) as an exogenous substrate

-

[γ-³²P]ATP

-

This compound dissolved in DMSO

-

Assay buffer (e.g., Tris-HCl buffer with MgCl₂)

-

Lipid extraction reagents (e.g., chloroform/methanol mixture)

-

Thin-layer chromatography (TLC) plates and developing solvents

-

Phosphorimager or scintillation counter

Procedure:

-

Prepare the reaction mixture containing the assay buffer, DGK source, and OAG.

-

Add varying concentrations of this compound (or DMSO as a vehicle control) to the reaction tubes and pre-incubate for a specified time (e.g., 10 minutes) at 37°C.

-

Initiate the reaction by adding [γ-³²P]ATP.

-

Incubate the reaction for a defined period (e.g., 5-10 minutes) at 37°C.

-

Stop the reaction by adding the lipid extraction reagents.

-

Extract the lipids, concentrating the lipid phase.

-

Spot the extracted lipids onto a TLC plate and develop the plate using an appropriate solvent system to separate phosphatidic acid (the product) from other lipids.

-

Visualize and quantify the radiolabeled phosphatidic acid using a phosphorimager or by scraping the corresponding spots and measuring radioactivity with a scintillation counter.

-

Calculate the percentage of inhibition at each this compound concentration and determine the IC50 value.

dot

Macropinocytosis Inhibition Assay (Antiviral Context)

This protocol is based on studies investigating the antiviral effects of this compound.[2]

Objective: To assess the inhibitory effect of this compound on macropinocytosis.

Materials:

-

Vero cells (or other suitable cell line)

-

This compound dissolved in DMSO

-

High molecular weight fluorescein-labeled dextran

-

Cell culture medium

-

Fluorescence microscope

-

Image analysis software

Procedure:

-

Seed Vero cells in a suitable imaging dish or plate and allow them to adhere.

-

Pre-treat the cells with this compound (e.g., 5 µM) or vehicle (DMSO) for 30 minutes at 37°C.[1]

-

Add high molecular weight fluorescein-labeled dextran to the medium and incubate for another 30 minutes at 37°C.[1]

-

Wash the cells with PBS to remove extracellular dextran.

-

Fix the cells if necessary.

-

Image the cells using a fluorescence microscope.

-

Quantify the number and/or intensity of dextran-positive vesicles within the cells using image analysis software. A reduction in dextran uptake in this compound-treated cells indicates inhibition of macropinocytosis.

Signaling Pathways

This compound primarily impacts the diacylglycerol signaling pathway, which has widespread implications for cellular function.

Core Diacylglycerol (DAG) Signaling Pathway

dot

Concluding Remarks

This compound remains a valuable pharmacological tool for the study of diacylglycerol kinase and its role in cellular signaling. Its ability to potentiate DAG-mediated pathways has been instrumental in elucidating the functions of PKC and other downstream effectors in a variety of biological processes, including platelet aggregation, neutrophil chemotaxis, and viral entry. This guide provides a foundational resource for researchers utilizing this compound in their experimental designs. As with any pharmacological agent, careful consideration of its off-target effects, such as 5-HT receptor antagonism, is crucial for the accurate interpretation of experimental results.

References

- 1. researchgate.net [researchgate.net]

- 2. A Diacylglycerol Kinase Inhibitor, R-59-022, Blocks Filovirus Internalization in Host Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. R 59 022, a diacylglycerol kinase inhibitor. Its effect on diacylglycerol and thrombin-induced C kinase activation in the intact platelet - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. caymanchem.com [caymanchem.com]

- 6. medchemexpress.com [medchemexpress.com]

R 59-022: An In-depth Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular and pharmacological characteristics of R 59-022, a potent inhibitor of diacylglycerol (DAG) kinase. This document details its chemical properties, mechanism of action, effects on key signaling pathways, and established experimental protocols.

Core Molecular and Chemical Properties

This compound is a synthetic, cell-permeable compound widely utilized in cellular signaling research. Its fundamental properties are summarized below.

| Property | Value | References |

| Molecular Weight | 459.58 g/mol | [1] |

| Chemical Formula | C₂₇H₂₆FN₃OS | [1] |

| CAS Number | 93076-89-2 | [2] |

| Synonyms | R59022, DKGI-I, Diacylglycerol Kinase Inhibitor I | [1][3] |

Mechanism of Action and Signaling Pathways

This compound's primary mechanism of action is the inhibition of diacylglycerol kinase (DGK), an enzyme that phosphorylates diacylglycerol (DAG) to produce phosphatidic acid (PA).[2] By inhibiting DGK, this compound leads to an intracellular accumulation of DAG, a critical second messenger. This accumulation potentiates the activity of Protein Kinase C (PKC), a family of serine/threonine kinases that regulate a wide array of cellular processes.[1][2]

The signaling cascade initiated by the inhibition of DGK by this compound can be visualized as follows:

Quantitative Data Summary

The inhibitory potency of this compound on diacylglycerol kinase has been quantified in various experimental systems. The half-maximal inhibitory concentration (IC₅₀) is a key parameter reflecting its efficacy.

| Parameter | Value (µM) | Cell/System Type | Substrate | Reference |

| IC₅₀ | 2.8 | DGK | - | [3] |

| IC₅₀ | 2.8 ± 1.5 | Human red blood cell membranes | Endogenous diacylglycerol | [2] |

| IC₅₀ | 3.3 ± 0.4 | Human red blood cell membranes | 1-oleoyl-2-acetylglycerol (OAG) | [2] |

| IC₅₀ | 3.8 ± 1.2 | Intact human platelets | 1-oleoyl-2-acetylglycerol (OAG) | [2] |

| IC₅₀ | 19.7 | MDCK cell homogenates | DAG | [1] |

| IC₅₀ | 25 | COS-7 cell lysates expressing DGKα | - | [4] |

| IC₅₀ | 50 | A. thaliana DGK2 | - | [3] |

Key Biological Effects and Experimental Protocols

This compound has been demonstrated to modulate several important cellular functions, primarily through its influence on the DAG-PKC signaling axis.

Potentiation of Platelet Aggregation

This compound enhances agonist-induced platelet aggregation by increasing intracellular DAG levels, which promotes PKC-mediated signaling pathways crucial for platelet activation.[5][6]

Experimental Protocol: Thrombin-Induced Platelet Aggregation Assay

-

Platelet-Rich Plasma (PRP) Preparation: Isolate PRP from whole human blood by centrifugation.

-

Incubation with this compound: Pre-incubate PRP with 10 µM this compound or vehicle control for 1 minute at 37°C.[5]

-

Induction of Aggregation: Initiate platelet aggregation by adding a sub-maximal concentration of thrombin.

-

Measurement: Monitor the change in light transmittance using a platelet aggregometer to quantify the extent of aggregation.

-

Data Analysis: Compare the aggregation curves of this compound-treated samples with control samples to determine the potentiation effect.

Induction of Neutrophil Chemotaxis

This compound has been shown to induce chemotaxis in neutrophils, a process that is dependent on PKC activation.[7]

Experimental Protocol: Neutrophil Chemotaxis Assay (Boyden Chamber)

-

Neutrophil Isolation: Isolate neutrophils from fresh human blood.

-

Chamber Setup: Place a polycarbonate membrane (e.g., 3-5 µm pore size) between the upper and lower wells of a Boyden chamber.

-

Cell Seeding: Add the isolated neutrophils to the upper chamber.

-

Chemoattractant Addition: Add this compound (concentrations to be optimized, typically in the µM range) to the lower chamber as the chemoattractant. A negative control (medium alone) and a positive control (e.g., fMLP) should be included.

-

Incubation: Incubate the chamber at 37°C in a humidified atmosphere with 5% CO₂ for a sufficient time to allow for cell migration (e.g., 60-90 minutes).

-

Quantification: Count the number of neutrophils that have migrated to the lower side of the membrane using microscopy after fixation and staining.

Conclusion

This compound is an invaluable pharmacological tool for investigating the complex roles of the diacylglycerol kinase signaling pathway. Its ability to specifically inhibit DGK and thereby elevate intracellular DAG levels allows for the detailed study of downstream PKC-mediated events. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to effectively utilize this compound in their studies of cellular signaling and pathophysiology.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. R 59 022, a diacylglycerol kinase inhibitor. Its effect on diacylglycerol and thrombin-induced C kinase activation in the intact platelet - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. caymanchem.com [caymanchem.com]

- 4. researchgate.net [researchgate.net]

- 5. A diacylglycerol kinase inhibitor, R59022, potentiates secretion by and aggregation of thrombin-stimulated human platelets - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A diacylglycerol kinase inhibitor, R59022, potentiates secretion by and aggregation of thrombin-stimulated human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. DGKα in Neutrophil Biology and Its Implications for Respiratory Diseases [mdpi.com]

An In-depth Technical Guide to Diacylglycerol Kinase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diacylglycerol kinases (DGKs) are a family of enzymes that play a critical role in cellular signaling by phosphorylating diacylglycerol (DAG) to produce phosphatidic acid (PA).[1][2] This enzymatic conversion terminates DAG-mediated signaling pathways while initiating those downstream of PA, placing DGKs at a crucial signaling nexus. With ten known isoforms exhibiting tissue-specific expression and distinct regulatory mechanisms, DGKs have emerged as promising therapeutic targets for a range of diseases, including cancer, immune disorders, and neurological conditions.[1][2] This guide provides a comprehensive review of DGK inhibitors, detailing their mechanisms of action, summarizing key quantitative data, and providing detailed experimental protocols for their characterization. Furthermore, this document includes visualizations of pertinent signaling pathways and experimental workflows to facilitate a deeper understanding of DGK inhibition in a research and drug development context.

Introduction to Diacylglycerol Kinases

Diacylglycerol kinases are a family of ten enzymes (DGKα, β, γ, δ, ε, ζ, η, ι, θ, and κ) that are categorized into five subtypes based on their structural domains.[1] These enzymes are pivotal in regulating the balance between two key lipid second messengers: DAG and PA.[1][2] By converting DAG to PA, DGKs effectively terminate signaling cascades initiated by DAG, which is a crucial activator of Protein Kinase C (PKC) isoforms and other signaling proteins.[1] Concurrently, the production of PA initiates a distinct set of downstream signaling events. The diverse expression patterns and regulatory mechanisms of DGK isoforms underscore their non-redundant roles in various physiological and pathological processes.

The inhibition of specific DGK isoforms has garnered significant attention as a therapeutic strategy. For instance, the inhibition of DGKα and DGKζ, the predominant isoforms in T-cells, can enhance anti-tumor immunity by preventing T-cell anergy.[3] In cancer cells, DGKα inhibition has been shown to induce apoptosis and suppress proliferation.[4] This dual action on both immune and cancer cells makes DGK inhibitors particularly attractive for immuno-oncology applications.

Quantitative Data on Diacylglycerol Kinase Inhibitors

The development of potent and selective DGK inhibitors is an active area of research. A summary of the half-maximal inhibitory concentrations (IC50) for several key DGK inhibitors against various isoforms is presented below. This data is crucial for comparing the potency and selectivity of these compounds and for selecting appropriate tools for research and preclinical studies.

| Inhibitor | Target Isoform(s) | IC50 (nM) | Reference(s) |

| R59022 | DGK | 2800 | [1] |

| R59949 | pan-DGK | 300 | [5] |

| DGKα | 10-10000 | [1] | |

| DGKγ | Strongly Inhibits | [5] | |

| DGKθ | Moderately Attenuates | [5] | |

| DGKκ | Moderately Attenuates | [5] | |

| BMS-502 | DGKα | 4.6 | [1][2] |

| DGKζ | 2.1 | [1][2] | |

| BMS-684 | DGKα | 15 | [1] |

| BMS-332 | DGKα | 9 | [1] |

| DGKζ | 8 | [1] | |

| BMS-986408 | DGKα | 3 | [1] |

| DGKζ | 20 | [1] | |

| CU-3 | DGKα | 600 | [1] |

| DGKα-IN-2 | DGKα | 0.9 | [2] |

| DGKα-IN-4 | DGKα | 0.1 | [2] |

| DGKα-IN-6 | DGKα | 1.377 | [2] |

| DGKα-IN-7 | DGKα | 6.225 | [2] |

| DGKα-IN-8 | DGKα | 22.491 | [2] |

| DGKα-IN-3 | DGKα | 283 | [2] |

| BAY 2965501 | DGKζ | - | [2] |

Signaling Pathways and Experimental Workflows

Visualizing the complex interplay of molecules in signaling cascades and the logical flow of experimental procedures is essential for a clear understanding. The following diagrams were generated using the Graphviz DOT language to illustrate key concepts related to DGK inhibition.

General Diacylglycerol Kinase Signaling Pathway

This diagram illustrates the central role of DGK in converting DAG to PA, thereby acting as a switch between two major signaling arms.

Workflow for Screening DGK Inhibitors

This flowchart outlines a typical workflow for identifying and characterizing novel DGK inhibitors, from initial high-throughput screening to more detailed cellular and in vivo validation.

DGKα/ζ Signaling in T-Cell Anergy

This diagram details the role of DGKα and DGKζ in promoting T-cell anergy by attenuating DAG-mediated signaling downstream of the T-cell receptor (TCR).

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the characterization of DGK inhibitors.

In Vitro Diacylglycerol Kinase Activity Assay (Radiolabeling)

This protocol describes a classic method for measuring DGK activity by quantifying the incorporation of radiolabeled phosphate from [γ-³²P]ATP into DAG to form [³²P]phosphatidic acid.

Materials:

-

Purified DGK enzyme

-

Diacylglycerol (DAG) substrate (e.g., 1,2-dioleoyl-sn-glycerol)

-

[γ-³²P]ATP

-

Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT)

-

Lipid vesicles (e.g., phosphatidylcholine/phosphatidylserine)

-

Stop solution (e.g., chloroform:methanol, 2:1 v/v)

-

Thin-layer chromatography (TLC) plates (silica gel)

-

TLC developing solvent (e.g., chloroform:methanol:acetic acid, 65:15:5 v/v/v)

-

Phosphorimager or scintillation counter

Procedure:

-

Prepare Substrate Vesicles:

-

Dry down a mixture of DAG and carrier lipid (e.g., phosphatidylcholine/phosphatidylserine) under a stream of nitrogen.

-

Resuspend the lipid film in kinase reaction buffer and sonicate to form small unilamellar vesicles.

-

-

Set up the Kinase Reaction:

-

In a microcentrifuge tube, combine the kinase reaction buffer, substrate vesicles, and the DGK inhibitor at various concentrations.

-

Pre-incubate for 10 minutes at 30°C.

-

Initiate the reaction by adding a mixture of cold ATP and [γ-³²P]ATP.

-

-

Incubation:

-

Incubate the reaction at 30°C for a predetermined time (e.g., 15-30 minutes), ensuring the reaction is in the linear range.

-

-

Stop the Reaction and Extract Lipids:

-

Terminate the reaction by adding the stop solution (chloroform:methanol).

-

Add water and vortex to separate the phases.

-

Centrifuge to clarify the phases and collect the lower organic phase containing the lipids.

-

-

Thin-Layer Chromatography (TLC):

-

Spot the extracted lipids onto a silica gel TLC plate.

-

Develop the chromatogram in the TLC developing solvent until the solvent front reaches near the top of the plate.

-

Air-dry the TLC plate.

-

-

Quantification:

-

Expose the TLC plate to a phosphorimager screen to visualize the radiolabeled phosphatidic acid spot.

-

Quantify the radioactivity of the PA spot using densitometry software or by scraping the corresponding silica from the plate and measuring by scintillation counting.

-

-

Data Analysis:

-

Calculate the percentage of DGK activity relative to a vehicle control for each inhibitor concentration.

-

Determine the IC50 value by fitting the data to a dose-response curve.

-

ADP-Glo™ Luminescent Kinase Assay

This commercially available assay from Promega provides a non-radioactive, high-throughput method for measuring kinase activity by quantifying the amount of ADP produced in the kinase reaction.

Materials:

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

Purified DGK enzyme

-

DAG substrate

-

Kinase reaction buffer

-

DGK inhibitor compounds

-

White, opaque 96-well or 384-well plates

Procedure:

-

Kinase Reaction:

-

Set up the kinase reaction in the wells of the assay plate, including the DGK enzyme, DAG substrate, ATP, and the DGK inhibitor at various concentrations.

-

Incubate the reaction at the optimal temperature and for a time sufficient to generate a measurable amount of ADP.

-

-

Terminate the Kinase Reaction and Deplete Remaining ATP:

-

Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the unconsumed ATP.

-

Incubate at room temperature for 40 minutes.

-

-

Convert ADP to ATP and Generate Luminescent Signal:

-

Add Kinase Detection Reagent to each well. This reagent converts the ADP produced in the kinase reaction back to ATP and contains luciferase and luciferin to generate a luminescent signal proportional to the amount of ADP.

-

Incubate at room temperature for 30-60 minutes.

-

-

Measure Luminescence:

-

Read the luminescence of each well using a plate-reading luminometer.

-

-

Data Analysis:

-

The luminescent signal is directly proportional to the amount of ADP produced and thus to the kinase activity.

-

Calculate the percentage of DGK activity relative to a vehicle control for each inhibitor concentration.

-

Determine the IC50 value by fitting the data to a dose-response curve.

-

T-Cell Proliferation Assay (CFSE-based)

This cell-based assay measures the ability of a DGK inhibitor to enhance T-cell proliferation, a key indicator of T-cell activation. Proliferation is assessed by the dilution of the fluorescent dye carboxyfluorescein succinimidyl ester (CFSE) upon cell division.

Materials:

-

Primary human T-cells or a T-cell line (e.g., Jurkat)

-

CFSE (Carboxyfluorescein succinimidyl ester)

-

T-cell activation stimuli (e.g., anti-CD3/anti-CD28 antibodies, or phorbol 12-myristate 13-acetate (PMA) and ionomycin)

-

DGK inhibitor compounds

-

Complete cell culture medium

-

Flow cytometer

Procedure:

-

Label Cells with CFSE:

-

Resuspend T-cells in PBS at a concentration of 1-10 x 10⁶ cells/mL.

-

Add CFSE to a final concentration of 1-5 µM and incubate for 10-15 minutes at 37°C, protected from light.

-

Quench the staining reaction by adding 5 volumes of ice-cold complete culture medium.

-

Wash the cells twice with complete culture medium to remove excess CFSE.

-

-

Cell Culture and Treatment:

-

Plate the CFSE-labeled T-cells in a 96-well plate.

-

Add the DGK inhibitor at various concentrations.

-

Stimulate the T-cells with anti-CD3/anti-CD28 antibodies or PMA/ionomycin. Include unstimulated and stimulated vehicle-treated controls.

-

-

Incubation:

-

Culture the cells for 3-5 days at 37°C in a 5% CO₂ incubator.

-

-

Flow Cytometry Analysis:

-

Harvest the cells and wash with PBS.

-

Acquire the cells on a flow cytometer, detecting the CFSE fluorescence in the FITC channel.

-

-

Data Analysis:

-

Gate on the live cell population.

-

Analyze the CFSE fluorescence histogram. Each peak of decreasing fluorescence intensity represents a successive generation of cell division.

-

Quantify the percentage of proliferated cells and the proliferation index for each condition.

-

Assess the dose-dependent effect of the DGK inhibitor on T-cell proliferation.

-

Jurkat T-Cell IL-2 Production Assay (ELISA)

This assay measures the production of Interleukin-2 (IL-2), a key cytokine released upon T-cell activation. Inhibition of DGKα and DGKζ is expected to increase IL-2 production.[6]

Materials:

-

Jurkat T-cells

-

T-cell activation stimuli (e.g., anti-CD3/anti-CD28 antibodies)

-

DGK inhibitor compounds

-

Human IL-2 ELISA kit

-

96-well cell culture plates

-

Plate reader

Procedure:

-

Cell Culture and Treatment:

-

Incubation:

-

Incubate the cells for 16-24 hours at 37°C in a 5% CO₂ incubator.[4]

-

-

Collect Supernatants:

-

Centrifuge the plate to pellet the cells.

-

Carefully collect the cell culture supernatants.

-

-

ELISA for IL-2:

-

Perform the IL-2 ELISA on the collected supernatants according to the manufacturer's instructions. This typically involves:

-

Coating a 96-well plate with an IL-2 capture antibody.

-

Adding the cell supernatants and a standard curve of recombinant IL-2.

-

Adding a detection antibody conjugated to an enzyme (e.g., HRP).

-

Adding a substrate that produces a colorimetric signal.

-

Stopping the reaction and reading the absorbance on a plate reader.

-

-

-

Data Analysis:

-

Calculate the concentration of IL-2 in each sample using the standard curve.

-

Determine the dose-dependent effect of the DGK inhibitor on IL-2 production.

-

Conclusion

Diacylglycerol kinase inhibitors represent a promising class of therapeutic agents with broad potential applications in oncology, immunology, and beyond. The ability to modulate the critical DAG-PA signaling axis offers a powerful approach to intervene in disease processes. This technical guide has provided a comprehensive overview of the current landscape of DGK inhibitors, including their quantitative properties, the signaling pathways they modulate, and detailed protocols for their experimental characterization. As our understanding of the specific roles of different DGK isoforms continues to grow, the development of more potent and isoform-selective inhibitors will undoubtedly pave the way for novel and effective therapies. The methodologies and data presented herein serve as a valuable resource for researchers and drug developers working to advance this exciting field.

References

- 1. Redirecting [linkinghub.elsevier.com]

- 2. Thin-layer chromatography of phospholipids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Flow Cytometry Techniques for Measuring T Cell Proliferation | KCAS Bio [kcasbio.com]

- 4. AID 1271 - IL-2 Production Assay in Jurkat T-cells Stimulated with anti-CD3/anti-CD28 antibodies - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. m.youtube.com [m.youtube.com]

- 6. Combined inhibition/silencing of diacylglycerol kinase α and ζ simultaneously and synergistically enhances interleukin-2 production in T cells and induces cell death of melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Core Function of R59022 in Cellular Signaling: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

R59022, also known as 6-[2-[4-[(4-fluorophenyl)phenylmethylene]-1-piperidinyl]ethyl]-7-methyl-5H-thiazolo[3,2-a]pyrimidin-5-one, is a potent and widely utilized pharmacological tool in cell signaling research. It functions as a specific inhibitor of diacylglycerol kinase (DGK), an enzyme responsible for the phosphorylation of diacylglycerol (DAG) to phosphatidic acid (PA). By blocking this conversion, R59022 effectively elevates the intracellular concentration of the second messenger DAG, leading to the potentiation of signaling pathways regulated by DAG-binding proteins, most notably Protein Kinase C (PKC). This guide provides a comprehensive overview of the function of R59022 in cells, including its mechanism of action, quantitative data on its effects, detailed experimental protocols for its study, and visualizations of the key signaling pathways it modulates.

Data Presentation: Quantitative Effects of R59022

The inhibitory potency of R59022 on diacylglycerol kinase has been quantified in various studies. The half-maximal inhibitory concentration (IC50) is a key parameter demonstrating its efficacy.

| Parameter | Value | Experimental System | Substrate | Reference |

| IC50 | 2.8 ± 1.5 µM | Human red blood cell membranes | Endogenous diacylglycerol | [1] |

| IC50 | 3.3 ± 0.4 µM | Human red blood cell membranes | 1-oleoyl-2-acetylglycerol (OAG) | [1] |

| IC50 | 3.8 ± 1.2 µM | Intact human platelets | 1-oleoyl-2-acetylglycerol (OAG) | [1] |

| IC50 | 2.8 µM | Not specified | Not specified | [2] |

| IC50 | ~25 µM | In vitro against DGKα | Not specified | [3] |

R59022 exhibits selectivity for certain DGK isoforms. A study using a non-radioactive assay method demonstrated that R59022 strongly inhibits type I DGKα and moderately attenuates the activity of type III DGKε and type V DGKθ.[3][4]

Signaling Pathways Modulated by R59022

The primary consequence of DGK inhibition by R59022 is the accumulation of intracellular DAG. This leads to the sustained activation of DAG-responsive signaling proteins.

The Protein Kinase C (PKC) Pathway

DAG is a critical activator of conventional and novel isoforms of Protein Kinase C. By increasing DAG levels, R59022 potentiates PKC activity, leading to the phosphorylation of a wide array of downstream substrates involved in diverse cellular processes such as proliferation, differentiation, and apoptosis.

References

- 1. R 59 022, a diacylglycerol kinase inhibitor. Its effect on diacylglycerol and thrombin-induced C kinase activation in the intact platelet - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Evaluations of the selectivities of the diacylglycerol kinase inhibitors R59022 and R59949 among diacylglycerol kinase isozymes using a new non-radioactive assay method - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for R 59-022 in Platelet Aggregation Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

R 59-022 is a potent and specific inhibitor of diacylglycerol kinase (DGK), with a reported IC50 of approximately 2.8 µM.[1][2][3] In the context of platelet physiology, DGK plays a crucial role in signal termination by converting diacylglycerol (DAG) to phosphatidic acid (PA). By inhibiting DGK, this compound leads to the accumulation of intracellular DAG.[2] This accumulation enhances the activity of Protein Kinase C (PKC), a key enzyme in the platelet activation cascade, thereby potentiating platelet aggregation and secretion responses, particularly when induced by agonists such as thrombin.[1][4][5]

These application notes provide a comprehensive guide for the use of this compound in in vitro platelet aggregation assays, including detailed protocols for light transmission aggregometry (LTA), expected outcomes with different agonists, and a summary of key quantitative data.

Mechanism of Action

This compound's primary mechanism of action in platelets is the inhibition of diacylglycerol kinase. This inhibition disrupts the normal signaling cascade that follows platelet activation by agonists like thrombin. The accumulation of DAG leads to sustained activation of PKC, resulting in a more robust and prolonged platelet response.

Data Presentation

The following tables summarize the quantitative data for this compound in platelet function assays based on published literature.

Table 1: Inhibitory Activity of this compound

| Target | IC50 | Assay Condition | Reference |

| Diacylglycerol Kinase (DGK) | 2.8 µM | Endogenous diacylglycerol as substrate | [2] |

| DGK | 3.3 µM | 1-oleoyl-2-acetyl-glycerol (OAG) as substrate | [2] |

| Phosphorylation of OAG to OAPA in intact platelets | 3.8 µM | Intact human platelets | [2] |

Table 2: Effect of this compound on Platelet Aggregation

| Agonist | This compound Concentration | Effect | Observations | Reference |

| Thrombin (sub-maximal concentrations) | 10 µM | Potentiation of aggregation | Pre-incubation of 1 minute enhances the aggregation response. | [1] |

| Collagen | Not specified | Inhibition of aggregation and secretion | This compound has been reported to have strong inhibitory effects on collagen-induced aggregation. | |